4-Cyano-6-iodopyridine-2-carboxylic acid
Description
4-Cyano-6-iodopyridine-2-carboxylic acid is a halogenated pyridine derivative characterized by a cyano group (-CN) at position 4, an iodine atom at position 6, and a carboxylic acid (-COOH) group at position 2. This compound is of significant interest in medicinal chemistry and organic synthesis due to its electron-withdrawing substituents, which influence reactivity and binding properties.
Properties
Molecular Formula |
C7H3IN2O2 |
|---|---|
Molecular Weight |
274.02 g/mol |
IUPAC Name |
4-cyano-6-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3IN2O2/c8-6-2-4(3-9)1-5(10-6)7(11)12/h1-2H,(H,11,12) |
InChI Key |
DQRCVJGKAXDTMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)I)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-6-iodopyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-6-iodopyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The cyano and carboxylic acid groups can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Cyano-6-iodopyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound is valuable in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyano-6-iodopyridine-2-carboxylic acid depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism would be related to the specific biological target it interacts with, which could involve binding to enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Iodine at position 6 offers a heavier halogen for radiopharmaceutical labeling or catalytic cross-coupling, contrasting with chlorine in or methyl in .
Reactivity and Stability: Compared to 6-cyanopyridine-2-carboxylic acid (), the addition of iodine in the target compound may reduce solubility in polar solvents but improve stability under thermal conditions. The ester derivative in demonstrates how replacing the carboxylic acid with a methyl ester alters bioavailability and light sensitivity, suggesting similar modifications could tune the target compound’s properties .
Applications: 2-Chloro-4-iodopyridine-3-carboxylic acid () is explicitly used in cross-coupling, indicating that the target compound’s iodine and cyano groups may synergize to enable novel reaction pathways . The amino and chloro substituents in highlight the role of functional group diversity in biological activity, a trait the target compound could exploit with its -CN and -I groups .
Research Findings and Limitations
Synthetic Challenges: Introducing both cyano and iodine groups on the pyridine ring requires precise control to avoid side reactions. notes similar challenges in synthesizing iodinated pyridines .
Data Gaps: Experimental data on melting points, solubility, and toxicity are absent in the provided evidence. For example, and describe safety protocols for 6-cyanopyridine-2-carboxylic acid but lack comparative metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
